Cas no 946317-61-9 (N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide)

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide
- N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide
- AKOS024487566
- N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
- SR-01000919702-1
- 946317-61-9
- N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide
- SR-01000919702
- F5002-0064
-
- インチ: 1S/C18H13FN4O2S/c1-11-7-15(25-22-11)17(24)23(10-12-3-2-6-20-9-12)18-21-14-5-4-13(19)8-16(14)26-18/h2-9H,10H2,1H3
- InChIKey: RSNGHOWMCSEBHN-UHFFFAOYSA-N
- ほほえんだ: S1C2C=C(C=CC=2N=C1N(C(C1=CC(C)=NO1)=O)CC1C=NC=CC=1)F
計算された属性
- せいみつぶんしりょう: 368.07432501g/mol
- どういたいしつりょう: 368.07432501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 100Ų
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5002-0064-4mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-61-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5002-0064-75mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-61-9 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5002-0064-30mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-61-9 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5002-0064-5μmol |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-61-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5002-0064-5mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-61-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5002-0064-10mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-61-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5002-0064-2μmol |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-61-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5002-0064-20mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-61-9 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5002-0064-40mg |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-61-9 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5002-0064-10μmol |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
946317-61-9 | 10μmol |
$69.0 | 2023-09-10 |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide 関連文献
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamideに関する追加情報
Professional Introduction to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide (CAS No. 946317-61-9)
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide
This compound, identified by the CAS number 946317-61-9, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure is a complex interplay of heterocyclic rings and functional groups, making it a promising candidate for various therapeutic applications. The presence of a fluoro substituent in the benzothiazole ring and the incorporation of a pyridine moiety contribute to its unique chemical properties and biological activity.
The benzothiazole scaffold is well-documented for its role in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. The introduction of a fluoro atom at the 6-position of the benzothiazole ring enhances its metabolic stability and binding affinity to biological targets. This modification is particularly noteworthy, as fluorine atoms are frequently employed in drug design to improve pharmacokinetic profiles.
The compound's structure also features a 1,2-oxazole ring, which is known for its versatility in medicinal chemistry. Oxazoles are heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and analgesic properties. The combination of the oxazole ring with the benzothiazole and pyridine moieties in N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide creates a multifaceted pharmacophore that may interact with multiple biological pathways.
The methyl and pyridine substituents further enhance the compound's potential therapeutic utility. The methyl group at the 3-position of the oxazole ring may contribute to solubility and bioavailability, while the pyridine moiety at the N-position can improve binding interactions with target enzymes and receptors. These structural features make N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide a compelling candidate for further investigation in drug discovery.
In recent years, there has been growing interest in developing novel therapeutic agents with enhanced selectivity and reduced toxicity. The unique structural features of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide align well with these goals. Preliminary studies suggest that this compound exhibits promising activity against various disease targets, including cancer and infectious diseases. The ability to modulate multiple biological pathways simultaneously makes it an attractive option for developing combination therapies.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the fluoro substituent into the benzothiazole ring is particularly challenging due to its sensitivity to reaction conditions. However, advances in synthetic methodologies have made it possible to achieve this transformation with high efficiency and selectivity.
The potential applications of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl) strong > -< strong > 1 , 2 - oxazole strong > -5-carboxamide are vast. In oncology research, it has shown promise as an inhibitor of kinases and other enzymes involved in cancer cell proliferation. Additionally, its antimicrobial properties make it a candidate for treating resistant bacterial infections. The compound's ability to cross the blood-brain barrier also opens up possibilities for treating central nervous system disorders.
Ongoing research is focused on elucidating the mechanisms of action of this compound and identifying additional therapeutic applications. By leveraging cutting-edge techniques such as high-throughput screening and computational modeling, scientists are gaining deeper insights into how this molecule interacts with biological targets. These studies not only enhance our understanding of N-(< strong > 6-fluoro - 1 , 3 - benzothiazol - 2 - yl strong > ) - < strong > 3 - methyl - N - ( py rid ine - 3 - ylm eth yl ) m eth y l - 1 , 2 - ox az ole strong > ) -5-carboxamide but also pave the way for its translation into clinical use.
The development of novel pharmaceuticals is a complex process that requires collaboration across multiple disciplines. Chemists play a crucial role in designing and synthesizing molecules with desired properties, while biologists focus on understanding their interactions with biological systems. Pharmacologists bridge these two fields by evaluating drug efficacy and safety in preclinical models.
N-(< strong > 6-fluoro - 1 , 3 - benzothiazol strong > ) - < strong > 2 - yl strong > ) - < strong > 3 - m eth y l strong > ) N -( p y rid ine p id = "keywords" name = "keywords" style = "font-weight: bold;" title = "Pyridine">pyridin
946317-61-9 (N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-5-carboxamide) 関連製品
- 1189700-43-3(3-(4-Chlorophenyl)glutaric-d4 Anhydride)
- 338965-07-4(5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine)
- 52890-71-8(4-(4-CHLOROPHENETHYL)BENZENOL)
- 2171700-23-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid)
- 501439-10-7(ethyl 2-(3-methylbutyl)aminopropanoate)
- 251322-42-6(1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole)
- 1250692-66-0(2-1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2172192-31-1(4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-2-methoxybutanoic acid)
- 1261768-37-9(2-Nitro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid)
- 1289121-30-7(8-Chloroimidazo[1,2-a]pyrazin-3-amine)



